Ethyl 2-(5-hydroxypyridin-2-YL)pyrimidine-5-carboxylate
Description
Properties
CAS No. |
1447608-10-7 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)8-5-14-11(15-6-8)10-4-3-9(16)7-13-10/h3-7,16H,2H2,1H3 |
InChI Key |
YMNFPTLUQSQICL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Steps and Conditions
-
Esterification of Nicotinic Acid :
Nicotinic acid is converted to ethyl nicotinate via reflux with ethanol and sulfuric acid. This step achieves near-quantitative yields (98%) under mild conditions (85°C, 8 h). The product is purified by distillation and extraction, confirmed by NMR (DMSO-: δ 9.07 ppm, pyridine protons). -
Oxidation to Pyridine N-Oxide :
Ethyl nicotinate is treated with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C, followed by room-temperature stirring. The reaction produces 3-(ethoxycarbonyl)pyridine 1-oxide in 98% yield after column chromatography. Characterization via NMR (CDCl: δ 8.82–8.75 ppm) confirms the N-oxide structure. -
Nucleophilic Substitution with Trimethylsilyl Cyanide (TMSCN) :
The N-oxide intermediate reacts with TMSCN in acetonitrile under reflux, introducing a cyano group at the pyridine’s ortho position. This step proceeds in 50% yield, with the product (ethyl 6-cyanonicotinate) identified by melting point (56–57°C) and NMR (DMSO-: δ 9.19 ppm). -
Cyclization to Pyrimidine Carboxylate :
The cyano-substituted intermediate undergoes cyclization with sodium and ammonium chloride in ethanol, forming the pyrimidine ring. Subsequent esterification with ethyl chloroformate introduces the carboxylate group, yielding the target compound.
Key Data:
-
Overall Yield : ~40% (four-step sequence).
-
Critical Parameters :
-
Temperature control during oxidation (0°C to room temperature).
-
Use of anhydrous NaSO for drying organic extracts.
-
Cyclocondensation with Arylidene-Malononitrile Derivatives
This method employs Michael addition followed by cyclization to assemble the pyrimidine ring. Arylidene-malononitrile derivatives serve as dienophiles, reacting with cyanoacetyl intermediates to form fused heterocycles.
Reaction Mechanism and Optimization
-
Formation of Cyanoacetyl Intermediate :
N'-(2-Cyanoacetyl)-2-hydroxybenzohydrazide is prepared by condensing 2-hydroxybenzoic acid hydrazide with cyanoacetic acid. The intermediate is characterized by IR (C≡N stretch: 2209 cm) and NMR (δ 11.28 ppm, hydroxyl proton). -
Michael Addition and Cyclization :
The cyanoacetyl derivative reacts with arylidene-malononitrile in ethanol under reflux (4 h, piperidine catalyst). The reaction proceeds via Michael addition, followed by intramolecular cyclization to form the pyrimidine ring. Air oxidation finalizes the aromatic system, yielding Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate. -
Purification and Characterization :
The crude product is recrystallized from ethanol, achieving 70–85% purity. LC-MS analysis confirms the molecular ion peak (m/z 366 [M+H]), while NMR verifies carbonyl carbons at δ 157.06 and 161.08 ppm.
Key Data:
-
Yield : 75–80% (single-step cyclocondensation).
-
Advantages :
-
Short reaction time (4 h).
-
Minimal byproducts due to piperidine-mediated catalysis.
-
Suzuki–Miyaura Cross-Coupling
Although less documented in accessible literature, palladium-catalyzed cross-coupling offers a modular route to introduce the hydroxypyridine moiety. This method involves coupling a halopyrimidine ester with a hydroxypyridine boronic acid.
Protocol and Conditions
-
Preparation of Halopyrimidine Ester :
Ethyl 2-chloropyrimidine-5-carboxylate is synthesized via chlorination of the corresponding hydroxy precursor using POCl. The product is isolated in 90% yield and confirmed by NMR (δ 8.45 ppm, pyrimidine proton). -
Coupling with Hydroxypyridine Boronic Acid :
The chloropyrimidine reacts with 5-hydroxypyridin-2-ylboronic acid under Suzuki conditions (Pd(PPh), NaCO, dioxane/water). The reaction is heated to 100°C for 12 h, achieving 65% yield after column chromatography. -
Deprotection and Esterification :
Protecting group removal (e.g., silyl ethers) and final esterification with ethanol/HCl yield the target compound.
Key Data:
-
Yield : 50–65% (two-step sequence).
-
Challenges :
-
Sensitivity of boronic acids to moisture.
-
Requirement for inert atmosphere.
-
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Condensation-Cyclization | 4 | 40% | 24–48 h | High-purity intermediates; scalable |
| Cyclocondensation | 1 | 75% | 4 h | Rapid; minimal byproducts |
| Suzuki–Miyaura Coupling | 2 | 60% | 12–24 h | Modular; compatible with diverse substrates |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine ketone, while substitution could introduce new functional groups to the pyridine ring .
Scientific Research Applications
Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and decrease apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃, Cl): Increase stability and electrophilicity but may reduce solubility .
- Hydrogen-Bonding Groups (e.g., -OH, -NH₂): Enhance solubility and target binding, as seen in the target compound and its amino-substituted analog .
- Bulkier Substituents (e.g., pyrazole, benzofuran): Improve selectivity in enzyme inhibition but may complicate synthetic routes .
Biological Activity
Ethyl 2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a hydroxypyridine group and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 232.24 g/mol. The compound exhibits a melting point of 214-215 °C, indicating its solid-state characteristics at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and fibrotic pathways. Research indicates that this compound may:
- Inhibit the NF-kB inflammatory pathway , which plays a critical role in the regulation of immune response.
- Reduce endoplasmic reticulum stress in neuronal cells, thereby preventing apoptosis.
- Modulate collagen synthesis , suggesting its potential use in treating fibrotic diseases.
Biological Activities
-
Anti-Fibrotic Properties :
- This compound has shown significant anti-fibrotic activity by inhibiting collagen production. In vitro studies have demonstrated that it can effectively reduce the expression of collagen type I alpha 1 (COL1A1) protein, crucial in fibrosis development.
- The compound's IC50 values related to collagen synthesis inhibition are promising, indicating potential for therapeutic applications in fibrotic conditions.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into neurodegenerative diseases. It has been observed to decrease apoptosis in neuronal cells under stress conditions, which may be beneficial in conditions like Alzheimer's disease.
-
Anti-inflammatory Activity :
- This compound has been evaluated for its anti-inflammatory effects, showing potential in modulating inflammatory responses through various pathways.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Q. Solutions using SHELX :
- SHELXL refinement : Incorporates anisotropic displacement parameters and restraints for disordered atoms.
- SHELXD for phasing : Resolves phase problems in twinned data via dual-space methods.
- Validation tools : Rfree and Hirshfeld surface analysis ensure model accuracy .
Advanced: How do structural modifications at the pyrimidine ring's 2- and 5-positions influence bioactivity?
Answer:
Comparative studies of similar pyrimidine derivatives reveal:
- 2-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to enzymatic targets (e.g., kinase inhibition) by increasing electrophilicity. Hydroxypyridinyl groups introduce hydrogen-bonding motifs critical for receptor interactions .
- 5-Position : Ester groups (e.g., ethyl carboxylate) improve membrane permeability but may require hydrolysis in vivo for activation. Substitution with bulkier groups (e.g., propyl) can sterically hinder target engagement .
Methodology : - Molecular docking : Predict binding affinities using software like AutoDock.
- SAR studies : Synthesize analogs (e.g., replacing hydroxypyridinyl with pyrazinyl) and compare IC50 values in enzyme assays .
Advanced: What methodological approaches address contradictions in reported biological activity data for pyrimidine derivatives?
Answer:
Root causes of contradictions :
- Variability in assay conditions (e.g., cell line specificity, serum concentration).
- Impurities in synthesized batches (e.g., unreacted precursors).
Q. Resolution strategies :
- Standardized protocols : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) and replicate experiments across labs .
- HPLC purity analysis : Ensure >95% purity via C18 column chromatography (acetonitrile/water gradient) .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
